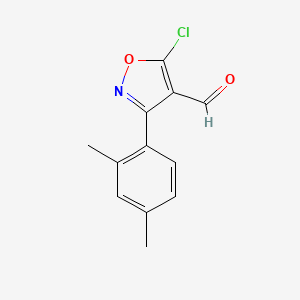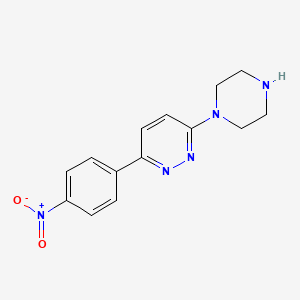
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as DCDMOP, is a synthetic compound with a variety of applications in scientific research. It is a highly versatile compound, with a wide range of potential applications, from medical research to pharmaceutical synthesis. Its unique structure allows for a variety of chemical reactions and has been used in a number of different areas of scientific research. In
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including medical research, pharmaceutical synthesis, and biochemistry. It has been used in the synthesis of drugs, such as antifungal agents and antibiotics, as well as in the development of new drug delivery methods. It has also been used in the synthesis of polymers, catalysts, and other materials for use in medical research. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been used in the synthesis of proteins and other biomolecules, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds and may also be involved in the regulation of certain biochemical processes. It is also believed to be involved in the regulation of cell signaling pathways, which may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one are not well understood. However, some studies have suggested that the compound may have an effect on the regulation of certain biochemical pathways, including those involved in the regulation of gene expression. Additionally, the compound may have an effect on the metabolism of certain drugs and may also be involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one in lab experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, the compound is highly versatile, allowing for a variety of reactions and applications. Finally, the compound is relatively inexpensive and widely available, making it a cost-effective choice for many lab experiments.
However, there are some limitations to the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one in lab experiments. Firstly, the compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, the compound is not very stable, making it unsuitable for long-term storage. Finally, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one are vast and the compound has already been used in a variety of scientific research applications. However, there are still many areas that could be explored in the future. For example, further research could be done on the mechanism of action of the compound and its potential effects on biochemical pathways. Additionally, the compound could be used in the development of new drug delivery methods, as well as in the synthesis of polymers and other materials for use in medical research. Finally, further research could be done on the biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, as well as its potential uses in the regulation of the immune system.
Métodos De Síntesis
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a multi-step process. The first step involves the reaction of 2,5-dichlorophenol with 3,4-dimethoxyphenol in the presence of sodium hydroxide and an acid catalyst. This reaction produces an intermediate compound, which is then reacted with acetic anhydride to produce (2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. The reaction is typically carried out at a temperature of 80-90°C and takes about 4 hours to complete.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)13-10-12(18)5-6-14(13)19/h3-10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMARFGHCIZTJ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)












